molecular formula C5H9Cl2N3 B2732545 3-(chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole hydrochloride CAS No. 1034197-37-9

3-(chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole hydrochloride

Cat. No.: B2732545
CAS No.: 1034197-37-9
M. Wt: 182.05
InChI Key: CORTUUZANXBFAY-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1,5-dimethyl-1,2,4-triazole;hydrochloride is a chemical compound with the linear formula C4H7Cl2N3 . The chloromethyl group in this compound is a functional group that has the chemical formula −CH2−Cl . This group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .


Chemical Reactions Analysis

Ethers, which are similar to the triazole ring in the compound, are known to undergo cleavage of the C–O bond when exposed to strong acids . This reaction involves the ether oxygen being protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .

Scientific Research Applications

Tautomerism Study

Tautomerism of 1,2,4-Triazoles : The study of tautomerism in 3,5-disubstituted 1,2,4-triazoles, including derivatives similar to "3-(Chloromethyl)-1,5-dimethyl-1,2,4-triazole hydrochloride," provides insights into their structural behavior and potential reactivity. This research is pivotal in understanding the chemical behavior of triazole derivatives, which can have implications for designing compounds with specific properties for scientific applications (Kubota & Uda, 1975).

Corrosion Inhibition

Inhibiting Efficiency on Mild Steel : Derivatives of 1,2,4-triazole, including compounds related to "3-(Chloromethyl)-1,5-dimethyl-1,2,4-triazole hydrochloride," have been studied for their corrosion inhibition properties on mild steel in acidic media. Such studies are critical for the development of effective corrosion inhibitors in industrial applications, showcasing the compound's potential utility in materials science and engineering (Lagrenée et al., 2002).

Synthetic Applications

Convenient Synthesis of Derivatives : Research into synthesizing 4,5-disubstituted 1,2,4-triazoles functionalized at position 3, including methods that may encompass the synthesis of "3-(Chloromethyl)-1,5-dimethyl-1,2,4-triazole hydrochloride," highlights the compound's significance in synthetic chemistry. Such synthetic pathways are foundational for producing a wide array of triazole derivatives with varied applications, from materials science to pharmaceuticals (Ivanova et al., 2006).

Energetic Materials Development

Syntheses of Triazolyl-Functionalized Salts : The preparation of triazolyl-functionalized monocationic energetic salts, potentially including "3-(Chloromethyl)-1,5-dimethyl-1,2,4-triazole hydrochloride," outlines its applicability in developing energetic materials. These compounds are characterized for their thermal stability and density, important for applications in explosives and propellants (Wang et al., 2007).

Pesticide Intermediate

Pesticide Synthesis Intermediate : The compound has been identified as an important intermediate in the synthesis of pesticides, illustrating its role in agricultural chemistry. The efficient synthesis of "3-(Chloromethyl)-1,5-dimethyl-1,2,4-triazole hydrochloride" is crucial for the development of new pesticides, emphasizing its utility in enhancing agricultural productivity and pest management (Ying, 2004).

Properties

IUPAC Name

3-(chloromethyl)-1,5-dimethyl-1,2,4-triazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3.ClH/c1-4-7-5(3-6)8-9(4)2;/h3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORTUUZANXBFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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